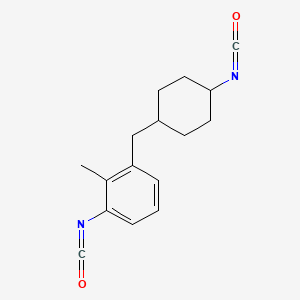
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexyl and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves the phosgenation of the corresponding amine precursor. The process includes the reaction of the amine with phosgene (COCl2) to form the isocyanate. This method is widely used due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines at room temperature to form ureas.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is primarily due to the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the substitution pattern on the cyclohexyl ring.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different chain length and structure.
Toluene diisocyanate: An aromatic diisocyanate with a different aromatic substitution pattern.
Uniqueness
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. Its combination of cyclohexyl and tolyl groups provides a balance of rigidity and flexibility, making it suitable for specialized applications in polymer chemistry and materials science.
Propiedades
Número CAS |
93778-09-7 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-4,13,15H,5-9H2,1H3 |
Clave InChI |
DAWNLECEFLXUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)CC2CCC(CC2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
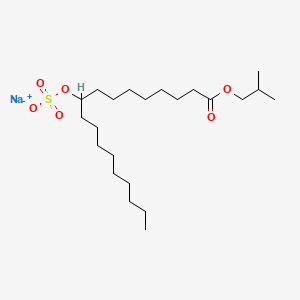
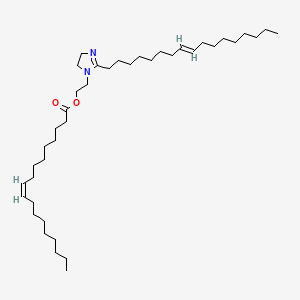
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
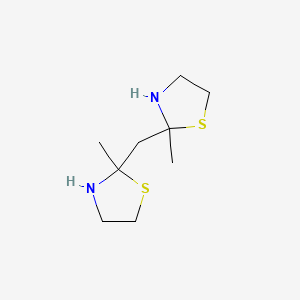
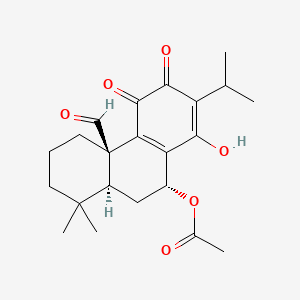
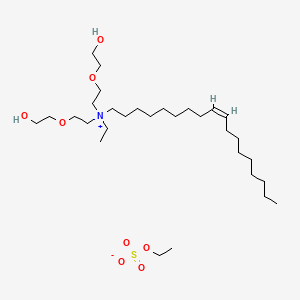
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)

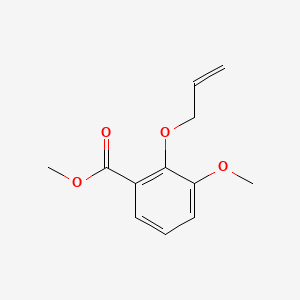
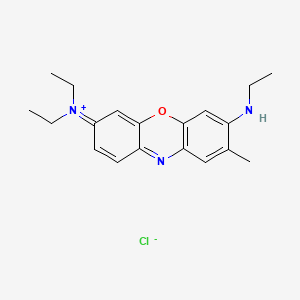
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
